4-Hydroxy-1-butanesulfonic acid
Overview
Description
4-Hydroxy-1-butanesulfonic acid (4HBS) is a small molecule with the CAS Number: 26978-64-3 . It is a white to yellow solid at room temperature . It has been shown to have antimicrobial activity against Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae . It is also used for the enantiomeric separation of a variety of underivatized anionic and cationic compounds of pharmaceutical interest by capillary electrophoresis .
Synthesis Analysis
The synthesis of 1,4-butanesultone, the cyclic ester of 4-hydroxybutanesulfonic acid, starts from 4,4’-dichlorodibutyl ether, which reacts with sodium sulfite forming the corresponding 4,4’-butanedisulfonic disodium salt .Molecular Structure Analysis
The linear formula of 4-Hydroxy-1-butanesulfonic acid is C4H10O4S . The molecular weight is 154.19 .Chemical Reactions Analysis
As a sulfo-alkylating agent, 1,4-butanesultone is used to introduce the sulfobutyl group (– (CH2)4 –SO3−) into hydrophobic compounds possessing nucleophilic functional groups, for example, hydroxy groups or amino groups .Physical And Chemical Properties Analysis
4-Hydroxy-1-butanesulfonic acid has a density of 1.4±0.1 g/cm3 . It has a molar refractivity of 32.4±0.4 cm3, and a polarizability of 12.9±0.5 10-24 cm3 . It also has a polar surface area of 83 Å2 .Scientific Research Applications
Chemical Synthesis
4-Hydroxy-1-butanesulfonic acid sultone is used in various chemical synthesis processes. For example, it plays a role in annulation and cyclization reactions, indicating its utility in creating complex chemical structures (Snoddy, 2003). Additionally, it's involved in the preparation of 4-(Succinimido)-1-butane sulfonic acid, which is a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives (Khaligh, 2015).
Analytical Chemistry
In analytical chemistry, 4-Hydroxy-1-butanesulfonic acid is used in ion chromatography. A method has been developed to determine its presence in sulfobutyl ether-β-cyclodextrin, demonstrating its application in complex analytical procedures (Xiang Bing-ren, 2012).
Safety And Hazards
properties
IUPAC Name |
4-hydroxybutane-1-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c5-3-1-2-4-9(6,7)8/h5H,1-4H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGPVWSPNYPPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067272 | |
Record name | 1-Butanesulfonic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-butanesulfonic acid | |
CAS RN |
26978-64-3 | |
Record name | 4-Hydroxybutanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26978-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxy-1-butanesulfonic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026978643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26978-64-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71873 | |
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Record name | 1-Butanesulfonic acid, 4-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanesulfonic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Butanesulfonic acid, 4-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDROXY-1-BUTANESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87G94EI36D | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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